

# Methyl 4,5-dibromo-2-furoate physical properties

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## Compound of Interest

Compound Name: **Methyl 4,5-dibromo-2-furoate**

Cat. No.: **B106015**

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## An In-depth Technical Guide to the Physical Properties of **Methyl 4,5-dibromo-2-furoate**

For researchers, scientists, and professionals in drug development, **Methyl 4,5-dibromo-2-furoate** (CAS No. 54113-41-6) serves as a crucial chemical intermediate.<sup>[1][2]</sup> Its unique structure, featuring a furan ring with bromine substituents, provides enhanced reactivity, making it a valuable precursor in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.<sup>[2]</sup> This guide provides a comprehensive overview of its physical properties, synthesis protocols, and its role as a synthetic building block.

## Physical and Chemical Properties

**Methyl 4,5-dibromo-2-furoate** is a white to light yellow crystalline powder.<sup>[2][3]</sup> It is recognized as a key intermediate for synthesizing novel compounds, particularly in the development of anti-cancer agents like the Proximicin family of antibiotics.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Methyl 4,5-dibromo-2-furoate**.

Property	Value
CAS Number	54113-41-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>3</sub> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	283.90 g/mol <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to light yellow powder or crystal <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	56 - 60 °C <a href="#">[2]</a> <a href="#">[3]</a>
	58 °C <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	110 °C @ 0.8 mmHg <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
	278.7 °C @ 760 mmHg <a href="#">[5]</a>
Density	1.992 g/cm <sup>3</sup> <a href="#">[5]</a>
Solubility	Soluble in Methanol <a href="#">[4]</a>
Purity	≥ 95% (GC) <a href="#">[2]</a> <a href="#">[3]</a>
MDL Number	MFCD00092493 <a href="#">[2]</a> <a href="#">[5]</a>
PubChem ID	4135083 <a href="#">[2]</a> <a href="#">[5]</a>
InChI Key	OIOPUTCGINQNRL-UHFFFAOYSA-N <a href="#">[5]</a> <a href="#">[6]</a>
SMILES	COC(=O)C1=CC(=C(O1)Br)Br <a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

### Synthesis of Methyl 4,5-dibromofuran-2-carboxylate

The following protocol details the synthesis of the title compound from 4,5-dibromofuran-2-carboxylic acid.[\[1\]](#) This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by esterification with methanol.

#### Materials:

- 4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol)

- Dichloromethane (5.0 mL)
- N,N-dimethylformamide (catalytic amount)
- Oxalyl chloride (210  $\mu$ L, 2.4 mmol)
- Triethylamine (340  $\mu$ L, 2.4 mmol)
- Methanol (4.0 mL)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Water
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

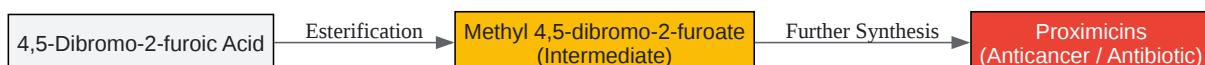
- A mixed solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is cooled to 0 °C.[1]
- Oxalyl chloride is added slowly, dropwise, to the solution.[1]
- The reaction mixture is stirred at room temperature for 1 hour.[1]
- The solvent is removed by distillation under reduced pressure.[1]
- Triethylamine and methanol are added to the residue.[1]
- The mixture is stirred for an additional hour at room temperature.[1]
- The solvent is again removed by distillation under reduced pressure.[1]
- Saturated aqueous sodium bicarbonate is added to the residue, and the product is extracted with ethyl acetate.[1]

- The organic layer is washed sequentially with water and saturated brine.[1]
- The washed organic layer is dried with anhydrous sodium sulfate.[1]
- The solvent is removed by reduced pressure distillation to yield the target product, Methyl 4,5-dibromofuran-2-carboxylate (460 mg, 88% yield).[1]
- The product is characterized by  $^1\text{H-NMR}$  (400 MHz,  $\text{CDCl}_3$ ), showing chemical shifts  $\delta$  (ppm) of 3.90 (s, 3H) and 7.18 (s, 1H).[1]

## Visualizations

### Logical Relationship and Synthetic Role

The diagram below illustrates the role of **Methyl 4,5-dibromo-2-furoate** as a key intermediate in the synthesis of Proximicins, which are noted for their antibiotic and anticancer properties.[1]

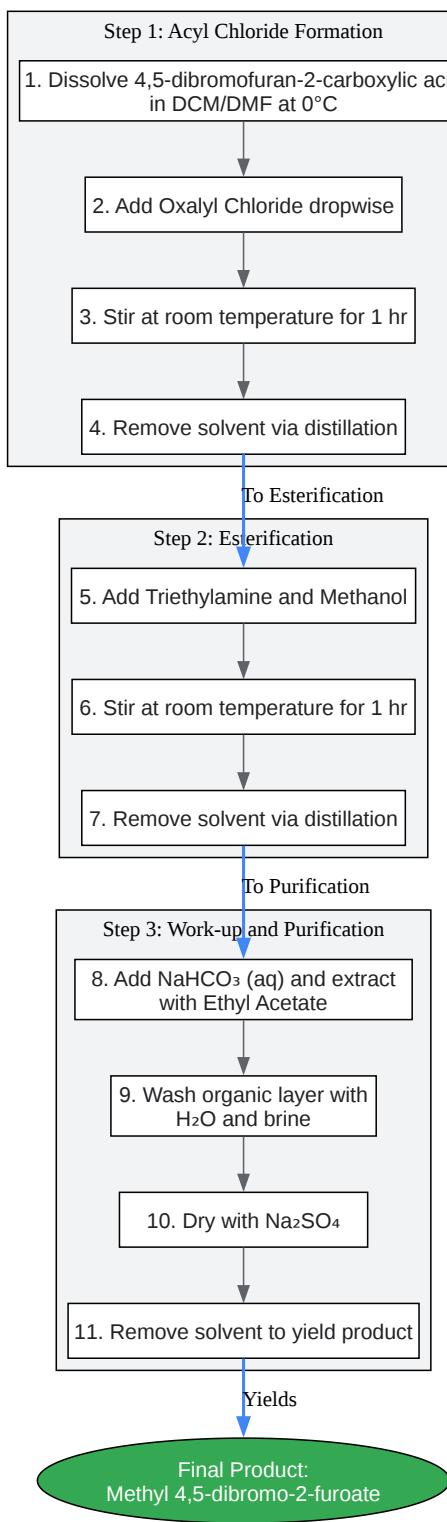


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Caption: Role as a synthetic intermediate.

### Experimental Workflow for Synthesis

This workflow diagram visually represents the step-by-step laboratory procedure for the synthesis of **Methyl 4,5-dibromo-2-furoate**.

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Caption: Synthesis workflow diagram.

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